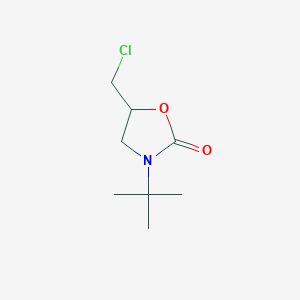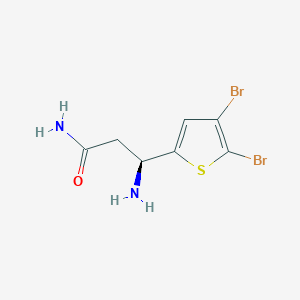
2-Amino-4-(ethylsulfanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(ethylsulfanyl)butanamide is an organic compound with the molecular formula C6H14N2OS It is characterized by the presence of an amino group, an ethylsulfanyl group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulfanyl)butanamide can be achieved through several methods. One common approach involves the use of 2-amido butyronitrile as a starting material. This compound undergoes enzyme-catalyzed reactions in a buffer solution system to yield this compound . This method is advantageous as it minimizes the use of harmful organic solvents and is cost-effective, making it suitable for industrial-scale production.
Industrial Production Methods
For large-scale production, the enzyme-catalyzed method mentioned above is preferred due to its environmental benefits and cost efficiency. This method involves the use of specific enzymes that catalyze the conversion of 2-amido butyronitrile to this compound in an aqueous buffer solution .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(ethylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ethylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups within the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Amino-4-(ethylsulfanyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-4-(ethylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group and ethylsulfanyl group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(methylsulfanyl)butanamide: This compound is similar in structure but has a methylsulfanyl group instead of an ethylsulfanyl group.
2-Amino-4-hydroxybutanoic acid: This compound has a hydroxyl group instead of an ethylsulfanyl group.
Uniqueness
2-Amino-4-(ethylsulfanyl)butanamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications and chemical synthesis.
Propriétés
Formule moléculaire |
C6H14N2OS |
|---|---|
Poids moléculaire |
162.26 g/mol |
Nom IUPAC |
2-amino-4-ethylsulfanylbutanamide |
InChI |
InChI=1S/C6H14N2OS/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
Clé InChI |
ACQBGZGVXSOMPD-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)








![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


